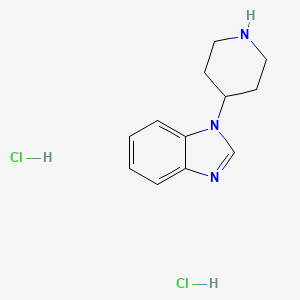

1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride” is a chemical compound with the CAS Number: 130017-35-5. It has a molecular weight of 274.19 and its IUPAC name is 1-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN. Further alkylation using different alkyl/aryl halides in the presence of NaH in DMF gave a series of novel compounds .Molecular Structure Analysis

The InChI code for the compound is 1S/C12H15N3.2ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;;/h1-4,9-10,13H,5-8H2;2*1H . This indicates the molecular structure of the compound.科学的研究の応用

DNA Binding and Fluorescent Staining One significant application of 1-Piperidin-4-yl-1H-benzoimidazole derivatives is in the realm of DNA binding and fluorescent staining. The synthetic dye Hoechst 33258, which is closely related to 1-Piperidin-4-yl-1H-benzoimidazole derivatives, is known for its strong affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes it an invaluable tool in cell biology for staining chromosomes and nuclei, facilitating the analysis of nuclear DNA content values through techniques like flow cytometry. Beyond their use in staining, these compounds also find utility in radioprotection and as topoisomerase inhibitors, offering a gateway for rational drug design and a model system to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Variability and Complex Formation The chemistry of 1-Piperidin-4-yl-1H-benzoimidazole derivatives exhibits fascinating variability, as demonstrated in compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine. These derivatives are not only interesting for their free organic forms but also for their ability to form complex compounds with diverse biological and electrochemical activities. This variability suggests potential areas of interest for future investigations, including the exploration of currently unknown analogues (Boča, Jameson, & Linert, 2011).

Metabolism and Disposition Arylpiperazine derivatives, including those related to 1-Piperidin-4-yl-1H-benzoimidazole, have been clinically applied, primarily in the treatment of depression, psychosis, or anxiety. Understanding the metabolism and disposition of these compounds, particularly their N-dealkylation to 1-aryl-piperazines, is crucial. These metabolites are known for their effects on serotonin receptors and are extensively distributed in tissues, including the brain. This insight is vital for evaluating the pharmacological actions of arylpiperazine derivatives and their role in therapeutic applications (Caccia, 2007).

Pharmacokinetics and Therapeutic Uses Understanding the pharmacokinetics and therapeutic uses of piperacillin/tazobactam, related to 1-Piperidin-4-yl-1H-benzoimidazole derivatives, highlights the importance of drug administration methods on clinical outcomes. Prolonged infusion schemes of piperacillin-tazobactam have been associated with decreased mortality and improved outcomes in severely ill patients, underscoring the need for optimized administration strategies to enhance therapeutic efficacy (Rhodes et al., 2017).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to exhibit a wide variety of biochemical and pharmacological properties, including cns-inhibitors and anti-inflammatory agents .

Mode of Action

It’s known that benzimidazolone derivatives, which are structurally similar, can inhibit the growth of bacteria . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of microbial growth.

特性

IUPAC Name |

1-piperidin-4-ylbenzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;;/h1-4,9-10,13H,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLGWORKFXYWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CC=CC=C32.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)

![3,5-dichloro-N-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)aniline](/img/structure/B2820613.png)

![Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2820614.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)

![2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2820622.png)

![spiro[cyclohexane-1,1'-inden]-3'(2'H)-one](/img/structure/B2820623.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2820627.png)

![N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2820629.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride](/img/structure/B2820630.png)

![N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2820631.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2820632.png)